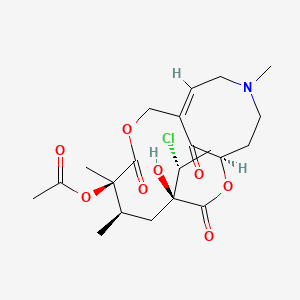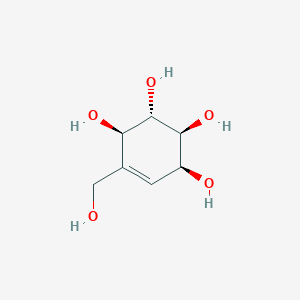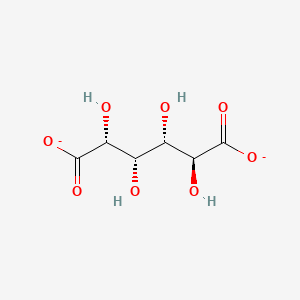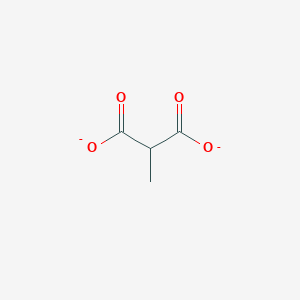
Methylmalonate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylmalonate(2-) is a C4-dicarboxylate resulting from the removal of a proton from both carboxylic acid groups of methylmalonic acid. It has a role as a human metabolite. It derives from a malonate(2-). It is a conjugate base of a methylmalonate(1-).
Aplicaciones Científicas De Investigación
Inhibition of Glycine Uptake by Synaptosomes
Methylmalonate, which accumulates in methylmalonic acidemia, inhibits the uptake of glycine by synaptosomes in the rat spinal cord. This inhibition might contribute to neurological damage in methylmalonic acidemia by increasing glycine levels in the synaptic cleft and interfering with normal inhibitory glycinergic synapses (Lopez-Lahoya et al., 1981).
Understanding Vitamin B12 Metabolism and Inborn Errors of Metabolism
Studies on methylmalonate have enhanced the understanding of vitamin B12 metabolism and certain inborn errors of metabolism. This research has provided models for diseases related to acidosis, similar to studies on amino aciduria from two decades ago (Barness, 1973).
Neurodegeneration in Methylmalonic Aciduria
Methylmalonate induces neuronal damage in rat striatal cell cultures at concentrations found in patients with methylmalonic acidurias. The study suggests the involvement of excitotoxic mechanisms in this damage. This research provides insights into neuropathogenesis in methylmalonic aciduria, potentially involving inhibition of complex II and the tricarboxylic acid cycle by toxic organic acids (Okun et al., 2002).
Inhibition of Enzyme Activities in Developing Rats
Methylmalonate inhibits activities of succinate dehydrogenase and β-hydroxybutyrate dehydrogenase in the brain and liver of developing rats. This research aids in understanding cerebral metabolism in children with methylmalonic acidaemia, especially during ketoacidotic and hypoglycaemic crises, and may relate to the pathogenesis of cerebral dysfunction in this condition (Dutra et al., 1993).
Methylmalonate and Vitamin B12 Deficiency
Urinary methylmalonate excretion increases in rats with vitamin B12 insufficiency, and this excretion is not affected by folic acid, vitamin E, or selenium, but is decreased by vitamin B12. This study contributes to the understanding of the relationship between methylmalonate and vitamin B12 deficiency (Barness et al., 1963).
Propiedades
Fórmula molecular |
C4H4O4-2 |
|---|---|
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
2-methylpropanedioate |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/p-2 |
Clave InChI |
ZIYVHBGGAOATLY-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])C(=O)[O-] |
SMILES canónico |
CC(C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1238307.png)

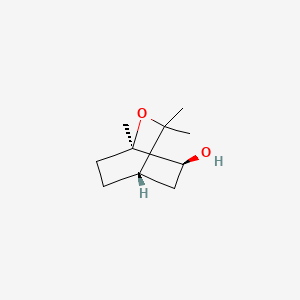
![1-[(3R)-1-(2-cyclohexyl-2-oxoethyl)-5-ethyl-9-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1238314.png)


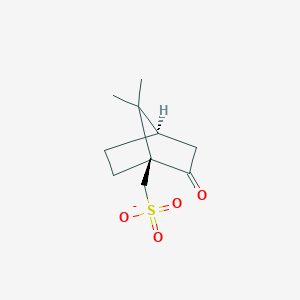
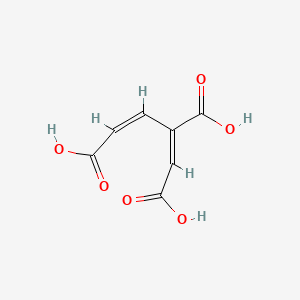

![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)
